溴酸钙

描述

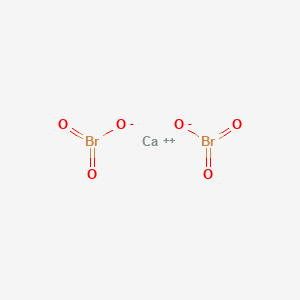

Calcium bromate is a chemical compound that is widely used in various industrial and laboratory applications. It is a white crystalline powder that is highly soluble in water and has a molecular formula of Ca(BrO3)2. Calcium bromate is primarily used as an oxidizing agent in the manufacturing of various chemicals and materials.

科学研究应用

1. 农业应用

溴酸钙已在农业研究中得到探讨,特别是在西兰花微绿的处理中。预收获钙应用,包括氯化钙(CaCl2),已被证明可以显著增加西兰花微绿的产量并延长其货架寿命。值得注意的是,钙处理提高了处理过的微绿中葡萄硫苷的水平,这是重要的植物化学物质 (Jianghao Sun et al., 2015)。

2. 水处理和环境影响

溴酸钙在水处理过程中也很重要。研究表明,溴酸盐可以是用次氯酸盐消毒的饮用水中的副产品。对处理水中溴酸盐的起源和影响进行的调查对于了解其对环境和健康的影响至关重要 (R. García-Villanova等,2010)。

3. 化学系统和反应动力学

在化学系统中,通过溴酸盐-亚硫酸盐-亚铁氰化物振荡化学反应与EDTA对钙离子的络合生成了钙离子。这表明了溴酸钙在产生游离钙离子的周期脉冲中的作用,有助于理解化学系统中的反应动力学 (K. Kurin-Csörgei等,2006)。

4. 地质和矿物学研究

溴酸钙在地质研究中有应用,特别是在研究像钟乳石这样的碳酸钙形成物中。研究溴素作为BrO3-氧阴离子在方解石和菱镁矿中的结合有助于加深对这些矿物中地球化学过程的理解 (R. Grau‐Crespo等,2021)。

5. 生物医学研究和生物材料

基于钙的生物材料,包括含有溴酸钙的材料,正在广泛研究用于生物医学应用,如骨骼药物递送系统和组织再生。这些材料由于其生物相容性和生物降解性,为硬组织再生提供了重要可能性 (S. Dorozhkin, 2009),(Chao Qi et al., 2018)。

6. 食品加工和保鲜

在食品加工领域,研究已探讨了氯化钙(CaCl2)在西兰花冷冻中的应用,旨在增强其质地特性、颜色和营养含量的保留。这表明了包括溴酸钙在内的钙化合物在食品保鲜技术中的潜在用途 (Ying Xin et al., 2014)。

7. 分析和材料科学

溴酸钙已在分析和材料科学中得到应用。对不同配体与钙形成的配合物,包括溴酸钙,的合成和表征的研究有助于了解它们的性质及在材料科学和化学等各个领域的潜在应用 (D. Pfeiffer et al., 2000)。

8. 保护科学

在保护科学中,溴酸钙是研究的一部分,探索了氢氧化钙纳米颗粒在古籍、绘画和文物保护中的应用。这表明了它在降低纸张pH值方面的潜在作用,这对于保存历史文献中的纤维素纤维至关重要 (N. T. Ali et al., 2019)。

作用机制

Target of Action

Calcium bromate, a calcium salt of bromic acid, is primarily used as a bread dough and flour “improver” or conditioner . .

Mode of Action

It is known that it can be prepared by reacting calcium hydroxide with sodium bromate or calcium sulfate with barium bromate . Above 180 °C, calcium bromate decomposes to form calcium bromide and oxygen .

Biochemical Pathways

Bromate can be formed through two pathways of bromide oxidation by ozone or by ·oh, and it can be removed by biological approaches .

Result of Action

It is known that above 180 °c, calcium bromate decomposes to form calcium bromide and oxygen .

Action Environment

The action of calcium bromate can be influenced by environmental factors such as temperature. For instance, at temperatures above 180 °C, calcium bromate decomposes to form calcium bromide and oxygen .

安全和危害

未来方向

生化分析

Biochemical Properties

Calcium bromate plays a role in biochemical reactions primarily as an oxidizing agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, calcium bromate can oxidize sulfhydryl groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the structure and function of proteins, including enzymes involved in metabolic pathways. Additionally, calcium bromate can react with nucleic acids, potentially causing oxidative damage to DNA and RNA .

Cellular Effects

Calcium bromate influences various types of cells and cellular processes. It can affect cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, calcium bromate has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways. This can result in changes in gene expression, including the upregulation of antioxidant enzymes. Furthermore, calcium bromate can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .

Molecular Mechanism

The molecular mechanism of calcium bromate involves its ability to act as an oxidizing agent. At the molecular level, calcium bromate can bind to and oxidize various biomolecules, including proteins, nucleic acids, and lipids. This oxidation can lead to the formation of reactive oxygen species (ROS), which can further damage cellular components. Additionally, calcium bromate can inhibit or activate enzymes by modifying their active sites through oxidation. These molecular interactions contribute to the overall biochemical and cellular effects of calcium bromate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium bromate can change over time. The stability and degradation of calcium bromate are important factors to consider. Calcium bromate is relatively stable at room temperature but can decompose at higher temperatures, forming calcium bromide and oxygen . Long-term exposure to calcium bromate in in vitro or in vivo studies has shown that it can lead to persistent oxidative stress and cellular damage. These temporal effects highlight the importance of monitoring the stability and degradation of calcium bromate in experimental settings .

Dosage Effects in Animal Models

The effects of calcium bromate vary with different dosages in animal models. At low doses, calcium bromate may have minimal effects on cellular function. At higher doses, it can induce significant oxidative stress, leading to cellular damage and toxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of calcium bromate can cause adverse effects, including tissue damage and organ dysfunction. These dosage-dependent effects underscore the importance of careful dosage selection in experimental studies .

Metabolic Pathways

Calcium bromate is involved in various metabolic pathways, primarily through its role as an oxidizing agent. It can interact with enzymes and cofactors involved in redox reactions, affecting metabolic flux and metabolite levels. For example, calcium bromate can oxidize glutathione, a key antioxidant in cells, leading to changes in the redox state of the cell. This can impact various metabolic processes, including energy production, detoxification, and biosynthesis. Understanding the metabolic pathways influenced by calcium bromate is crucial for elucidating its biochemical effects .

Transport and Distribution

Within cells and tissues, calcium bromate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, calcium bromate can be taken up by cells through specific transporters, allowing it to reach intracellular compartments. Once inside the cell, calcium bromate can bind to proteins and other biomolecules, affecting its distribution and activity. These transport and distribution mechanisms play a critical role in determining the cellular effects of calcium bromate .

Subcellular Localization

The subcellular localization of calcium bromate is an important factor in its activity and function. Calcium bromate can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, calcium bromate may accumulate in the mitochondria, where it can induce oxidative stress and disrupt mitochondrial function. Additionally, calcium bromate can localize to the nucleus, where it can interact with DNA and affect gene expression. Understanding the subcellular localization of calcium bromate provides insights into its molecular mechanisms and cellular effects .

属性

IUPAC Name |

calcium;dibromate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrHO3.Ca/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROPHIUSZODNGU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br(=O)=O.[O-]Br(=O)=O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca(BrO3)2, Br2CaO6 | |

| Record name | calcium bromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_bromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143676 | |

| Record name | Calcium bromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10102-75-7 | |

| Record name | Calcium bromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium bromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM BROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ2S78C3RO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the crystal structure of Calcium Bromate Monohydrate?

A1: Calcium bromate monohydrate (Ca(BrO3)2·H2O) crystallizes in the monoclinic system. Research using proton magnetic resonance spectroscopy revealed that the water molecule within the crystal exists in two orientations. [] Further studies using X-ray diffraction confirmed its monoclinic structure and provided detailed parameters. []

Q2: How does the water molecule within the Calcium Bromate Monohydrate structure behave?

A2: The water molecule in calcium bromate monohydrate exhibits dynamic behavior. Studies show that it undergoes a 180° flipping motion, as evidenced by protonic spin-lattice relaxation time measurements. The activation energy for this flipping motion has been determined to be 6.7 ± 0.4 kcal/mole. [] Similar dynamic behavior is observed in the deuterated form, Ca(BrO3)2·D2O, where the D2O molecules also display flipping motion at room temperature. []

Q3: What happens when Calcium Bromate is heated?

A3: Thermal analysis studies reveal that Calcium Bromate Monohydrate (Ca(BrO3)2·H2O) loses water between 130-150°C. Further heating to 270-300°C leads to its decomposition, yielding Calcium Bromide (CaBr2) as a product. []

Q4: How does irradiation affect the thermal decomposition of Calcium Bromate?

A4: Irradiating Calcium Bromate has a significant impact on its thermal decomposition kinetics. Studies show that irradiation shortens the induction period of the decomposition process and increases the overall decomposition rate. [] Although the activation energies for the main decomposition stages remain relatively unchanged, the activation energy for the induction period is significantly reduced upon irradiation. []

Q5: Can you elaborate on the impact of gamma radiation on Calcium Bromate?

A5: Research indicates that gamma irradiation affects the chemical behavior of Calcium Bromate. [, ] One study specifically investigated the thermal decomposition of gamma-irradiated Calcium Bromate, providing insights into the changes induced by radiation. [] Additionally, the effects of gamma radiation on the annealing process of Calcium Bromate have also been explored. []

Q6: Are there alternative methods for preparing rare earth bromates besides using Barium Bromate?

A6: Yes, research suggests using Calcium Bromate as a substitute for Barium Bromate in the preparation of rare earth bromates. This method takes advantage of the relatively high solubility of Calcium Bromate, which was found to be approximately 102.5 grams per 100 ml of saturated solution at 19°C. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B156053.png)

![Pyrimido[4,5-C]pyridazin-5(1H)-one](/img/structure/B156054.png)